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molecular formula C12H10N2O3 B1281132 4-(Benzyloxy)-3-nitropyridine CAS No. 80352-64-3

4-(Benzyloxy)-3-nitropyridine

Cat. No. B1281132
M. Wt: 230.22 g/mol
InChI Key: CFFMSEFEPVFNSA-UHFFFAOYSA-N
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Patent
US08536338B2

Procedure details

4-(benzyloxy)-3-nitropyridine (15 g, 65 mmol, 1 eq) was dissolved in THF, then Raney Nickel (2.25 g, 10% w/w) (washed with THF) was added under nitrogen atmosphere and the reaction was stirred at room temperature with 2 kg hydrogen pressure for 6 h. The reaction solution was filtered through celite and the filtrate was concentrated under vacuum to get brown oil. The product was taken to the next step without purification. Yield: 12.3 g (94%). 1HNMR (400 MHz, DMSO-d6): δ 4.86 (s, 2H), 5.18 (s, 2H), 6.88 (d, 1H, J=5.32 Hz), 7.31 (t, 1H, J=3.90 Hz), 7.4 (t, 2H, J=5.08 Hz), 7.5 (t, 2H, J=8.08 Hz), 7.71 (d, J=2.05 Hz, 1H), 7.89 (s, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step Two
Quantity
2.25 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[N+:15]([O-])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H][H]>C1COCC1.[Ni]>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[NH2:15])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=NC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 kg
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2.25 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to get brown oil
CUSTOM
Type
CUSTOM
Details
The product was taken to the next step without purification

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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